Maz sugar - 95611-08-8

Maz sugar

Catalog Number: EVT-1546998
CAS Number: 95611-08-8
Molecular Formula: C17H26N4O11
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maz sugar is derived from natural sugars through various chemical modifications. It can be classified as a glycoside, which is a type of carbohydrate where a sugar moiety is bonded to another functional group or molecule. The classification of Maz sugar can also extend to include its role in glycosylation reactions, where it acts as a donor in the formation of glycosidic bonds.

Synthesis Analysis

Methods

The synthesis of Maz sugar typically involves several methods that leverage classical organic chemistry techniques as well as modern synthetic approaches. Common methods include:

  • Glycosylation Reactions: These reactions are fundamental for forming glycosidic bonds between sugars and other molecules. Techniques such as the use of activating agents (e.g., glycosyl triflates) allow for selective coupling reactions that yield Maz sugar derivatives with high purity.
  • Deoxyglycoside Synthesis: Recent advancements have focused on synthesizing deoxyglycosides, which are crucial for modulating the biological activity of various compounds. This includes utilizing specific reaction conditions to enhance selectivity and yield during synthesis .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For example, using solvents that suppress unwanted side reactions can significantly improve the selectivity of glycosylation processes.

Molecular Structure Analysis

Structure

Maz sugar typically exhibits a complex molecular structure characterized by its glycosidic linkages. The exact structure can vary depending on the specific derivative being synthesized but generally includes:

  • Cyclic Structures: Many sugars exist in cyclic forms, which are stabilized by intramolecular hydrogen bonding.
  • Functional Groups: The presence of various functional groups (e.g., hydroxyl, methoxy) can influence the compound's reactivity and properties.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to elucidate the molecular structure of Maz sugar derivatives. These methods provide insights into the arrangement of atoms and functional groups within the molecule.

Chemical Reactions Analysis

Reactions

Maz sugar participates in numerous chemical reactions that are pivotal for its functionality:

  • Glycosylation Reactions: As mentioned earlier, these reactions form new glycosidic bonds and are essential for synthesizing more complex carbohydrate structures.
  • Hydrolysis: Under acidic or enzymatic conditions, Maz sugar can undergo hydrolysis, breaking down into simpler sugars or other components.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions in laboratory settings.

Mechanism of Action

Process

The mechanism by which Maz sugar exerts its effects largely depends on its application context. In biochemical pathways, it may serve as a substrate for enzymes or participate in metabolic processes:

  • Enzymatic Activity: Maz sugar can act as an inhibitor or substrate for various enzymes involved in carbohydrate metabolism.
  • Cell Signaling: Certain derivatives may play roles in cell signaling pathways due to their ability to interact with specific receptors.

Data

Research indicates that modifications to the structure of Maz sugar can significantly alter its biological activity, highlighting the importance of precise synthesis techniques .

Physical and Chemical Properties Analysis

Physical Properties

Maz sugar typically exhibits properties common to sugars:

  • Solubility: Generally soluble in water due to its polar hydroxyl groups.
  • Melting Point: Varies depending on the specific derivative but usually falls within typical ranges for carbohydrates.

Chemical Properties

The chemical properties include:

  • Reactivity: Susceptible to oxidation and reduction reactions.
  • Stability: Stability can be affected by environmental factors such as temperature and pH.

Relevant data from studies indicate that structural modifications can enhance or diminish these properties .

Applications

Maz sugar finds applications across various scientific domains:

  • Pharmaceuticals: Used in drug formulation due to its ability to modify drug solubility and bioavailability.
  • Biotechnology: Serves as a substrate in enzyme-catalyzed reactions within metabolic engineering applications.
  • Material Science: Explored for use in creating biodegradable materials due to its renewable nature.
Introduction to Maz Sugar: Definitions and Classifications

Chemical Nomenclature of Sugars: Aldoses, Ketoses, and Glycosidic Bonds

Sugars are classified by carbonyl functional groups and carbon chain length:

  • Aldoses contain an aldehyde group (e.g., glucose, galactose) and form pyranose (6-membered) or furanose (5-membered) rings [3] [7].
  • Ketoses possess a ketone group (e.g., fructose), typically at carbon 2, and favor furanose configurations [7] [9].
  • Stereochemistry is defined by the chiral carbon furthest from the carbonyl. D/L configurations denote the orientation of the hydroxyl group in Fischer projections, with D-sugars predominating in biology [1] [9].

Glycosidic bonds link monosaccharides via dehydration reactions. These bonds are characterized by:

  • Linkage position (e.g., α-1,4 in maltose, β-1,4 in lactose) [6].
  • Anomeric carbon involvement: Sucrose’s α-1,β-2 linkage between glucose and fructose renders it non-reducing [6] [10].

Table 1: Key Monosaccharides and Disaccharides [3] [6] [7]

SugarTypeComponentsGlycosidic BondReducing?
GlucoseAldohexoseMonomerYes
FructoseKetohexoseMonomerYes
SucroseDisaccharideGlucose + Fructoseα-1,β-2No
LactoseDisaccharideGalactose + Glucoseβ-1,4Yes

Distinctions Between Free Sugars, Added Sugars, and Intrinsic Sugars

Nutritional taxonomy categorizes sugars based on source and metabolic impact:

  • Free sugars: Include monosaccharides/disaccharides added during processing plus naturally occurring sugars in honey, syrups, and fruit juices. The WHO links these to dental caries and metabolic diseases [4] [8].
  • Added sugars: Solely refined sugars incorporated into foods (e.g., sucrose in baked goods). EFSA notes they contribute to obesity and dyslipidemia when exceeding 10% of energy intake [4].
  • Intrinsic sugars: Naturally encapsulated in cellular structures of whole fruits, vegetables, and dairy. These exhibit slower absorption due to fiber or matrix effects [2] [8].

Biochemical equivalence vs. nutritional disparity:

  • All dietary sugars hydrolyze to glucose and fructose in vivo [2] [4].
  • However, free/added sugars lack micronutrients and fiber, promoting rapid absorption and energy imbalance, unlike intrinsic sugars [2] [8].

Table 2: Sugar Classification Systems [2] [4] [8]

CategoryDefinitionExamplesPrimary Health Concerns
Free sugarsAdded sugars + sugars in honey/juicesSucrose, maple syrup, orange juiceDental caries, obesity
Added sugarsRefined sugars incorporated into productsTable sugar, high-fructose corn syrupMetabolic syndrome
Intrinsic sugarsNaturally occurring in whole foodsFructose in apples, lactose in milkMinimal at whole-food intake levels

Maz Sugar in Context: Terminological Clarifications and Scope

"Maz sugar" symbolizes core carbohydrate principles rather than a specific compound. Its scope encompasses:

  • Structural criteria: Molecules with ≥3 carbons, an aldehyde/ketone group, and ≥2 hydroxyl groups [5] [9].
  • Nomenclature rules:
  • Prefixes (aldo-, keto-) and carbon counts (triose, hexose) [9].
  • Cyclic forms designated as furanose or pyranose [3] [9].
  • Exclusions:
  • Artificial sweeteners (e.g., sucralose) [10].
  • Polysaccharides like starch/glycogen [3] [6].

Terminological precision resolves ambiguities:

  • Natural vs. naturally occurring: "Natural" denotes plant-derived but processed sugars (e.g., commercial fructose), while "naturally occurring" references intrinsic sugars in unmodified foods [2] [8].
  • Maz sugar boundaries: Explicitly excludes non-caloric sweeteners, dosage guidelines, and industrial synthesis details, focusing solely on chemical identity and classification.

Table 3: Terminological Scope of Maz Sugar [2] [5] [8]

TermIncluded in Maz SugarExcluded from Maz Sugar
Aldose/KetoseYes (core classification)
Glycosidic linkagesYes (disaccharide bonds)Polysaccharide polymerization
Free/Added sugarsYes (definitions)Health risk quantification
Naturally occurringYes (taxonomic context)Dietary intake recommendations
Synthetic sweetenersNoSucralose, aspartame

Properties

CAS Number

95611-08-8

Product Name

Maz sugar

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[methyl-[[methyl(nitroso)carbamoyl]amino]amino]oxan-2-yl]methyl acetate

Molecular Formula

C17H26N4O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C17H26N4O11/c1-8(22)28-7-12-14(29-9(2)23)15(30-10(3)24)13(16(32-12)31-11(4)25)20(5)18-17(26)21(6)19-27/h12-16H,7H2,1-6H3,(H,18,26)/t12-,13+,14-,15+,16+/m1/s1

InChI Key

POXLQZUAWDHTMG-LEOABGAYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

Synonyms

2-amino-2-deoxy-N'-methyl-N'-nitrosoureido-1,3,4,6-tetra-O-acetylmannopyranose
MAZ suga

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

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